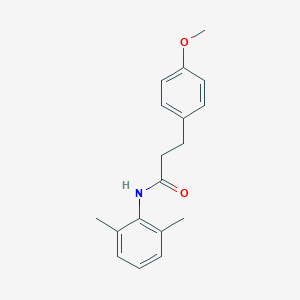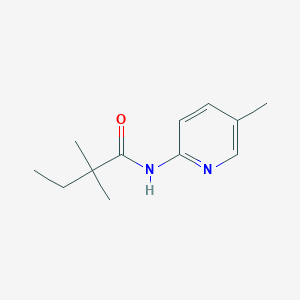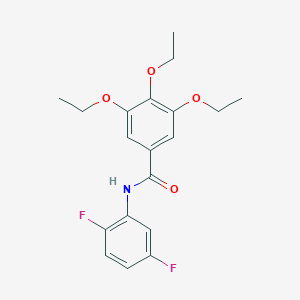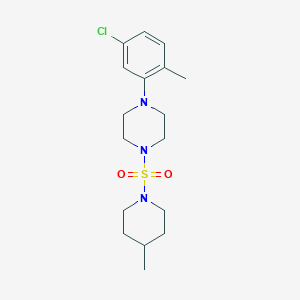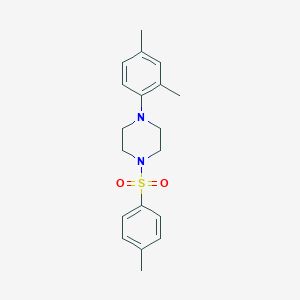
1-(2,4-Dimethylphenyl)-4-tosylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenyl)-4-tosylpiperazine, also known as DMTP, is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMTP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.47 g/mol.
作用機序
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-tosylpiperazine is not fully understood, but it is believed to act as a modulator of various receptors in the central nervous system. 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has been shown to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has also been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects
1-(2,4-Dimethylphenyl)-4-tosylpiperazine has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels, modulation of receptor activity, and alteration of gene expression. 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and behavior. 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has also been shown to modulate the activity of various receptors, leading to changes in synaptic plasticity and neuronal signaling.
実験室実験の利点と制限
1-(2,4-Dimethylphenyl)-4-tosylpiperazine has several advantages for lab experiments, including its high purity, solubility in organic solvents, and well-established synthesis method. However, 1-(2,4-Dimethylphenyl)-4-tosylpiperazine also has some limitations, including its potential toxicity and lack of selectivity for specific receptors. Careful consideration should be taken when using 1-(2,4-Dimethylphenyl)-4-tosylpiperazine in lab experiments to ensure its safe and effective use.
将来の方向性
There are several future directions for research on 1-(2,4-Dimethylphenyl)-4-tosylpiperazine, including the development of more selective 1-(2,4-Dimethylphenyl)-4-tosylpiperazine derivatives, investigation of its potential as a drug target for various diseases, and exploration of its role in the regulation of gene expression. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,4-Dimethylphenyl)-4-tosylpiperazine and its potential as a tool for neuroscience research.
Conclusion
In conclusion, 1-(2,4-Dimethylphenyl)-4-tosylpiperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 1-(2,4-Dimethylphenyl)-4-tosylpiperazine can be synthesized through a multi-step process and has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. 1-(2,4-Dimethylphenyl)-4-tosylpiperazine's mechanism of action is not fully understood but is believed to act as a modulator of various receptors in the central nervous system. 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has several advantages for lab experiments but also has some limitations. There are several future directions for research on 1-(2,4-Dimethylphenyl)-4-tosylpiperazine, including the development of more selective 1-(2,4-Dimethylphenyl)-4-tosylpiperazine derivatives and investigation of its potential as a drug target for various diseases.
合成法
1-(2,4-Dimethylphenyl)-4-tosylpiperazine can be synthesized through a multi-step process starting from 2,4-dimethyl aniline and p-toluenesulfonyl chloride. The first step involves the formation of 2,4-dimethylphenylsulfonyl chloride, which is then reacted with piperazine to form 1-(2,4-Dimethylphenyl)-4-tosylpiperazine. The synthesis method has been optimized to produce 1-(2,4-Dimethylphenyl)-4-tosylpiperazine in high yields and purity.
科学的研究の応用
1-(2,4-Dimethylphenyl)-4-tosylpiperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In neuroscience, 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has been used as a tool to study the role of piperazine derivatives in the central nervous system. In pharmacology, 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has been studied for its potential as a drug target for various receptors, including serotonin and dopamine receptors.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-4-7-18(8-5-15)24(22,23)21-12-10-20(11-13-21)19-9-6-16(2)14-17(19)3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRLASBPDLNERN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-4-tosylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

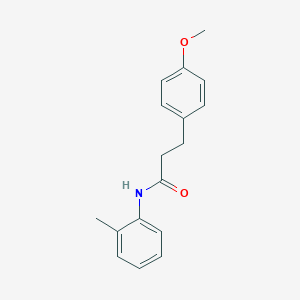
![Ethyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B501539.png)
